Hydrogen sulfide

Overview

Description

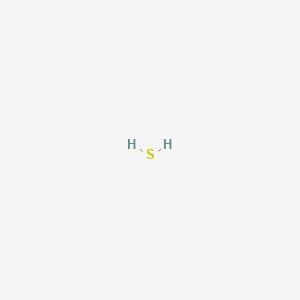

Hydrogen sulfide (H2S) is a colorless, flammable gas with a characteristic odor of rotten eggs. It is the third endogenous gasotransmitter, following nitric oxide (NO) and carbon monoxide (CO), and plays critical roles in physiological and pathological processes such as cardiovascular regulation, neuroprotection, and inflammation modulation . Endogenous H2S is synthesized enzymatically via cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) .

Despite its physiological importance, H2S is highly toxic at elevated concentrations. Occupational exposure limits (e.g., 10 ppm time-weighted average) and regulatory guidelines emphasize its risks, including respiratory paralysis and fatal outcomes at concentrations exceeding 700 ppm .

Preparation Methods

Direct Synthesis from Elemental Sulfur and Hydrogen

Industrial-Scale Hydrogenation

The catalytic reaction between hydrogen gas (H₂) and molten sulfur represents the primary industrial method for H₂S production. As detailed in US Patent 5,173,285A , this process involves two sequential hydrogenation steps to optimize yield and efficiency .

First Hydrogenation Reactor

Liquid sulfur is heated to 250–450°C in a reactor equipped with a heat exchanger. Hydrogen gas is introduced via a nozzle submerged in the molten sulfur, initiating the reaction:

The exothermic reaction necessitates precise temperature control to prevent sulfur vaporization. At temperatures exceeding 450°C, catalyst degradation occurs, while temperatures below 250°C result in sluggish kinetics due to increased sulfur viscosity .

Second Hydrogenation Reactor

Unreacted sulfur vapor and hydrogen from the first reactor are redirected to a secondary reactor operating at 200–300°C. This stage ensures nearly complete conversion of residual sulfur, achieving overall yields exceeding 90%. The effluent gas is then cooled to condense sulfur vapor, leaving purified H₂S .

Table 1: Industrial Hydrogenation Conditions and Outcomes

| Parameter | First Reactor | Second Reactor |

|---|---|---|

| Temperature Range | 250–450°C | 200–300°C |

| Pressure | 3–30 kg/cm² | Ambient |

| Catalyst | Not specified | Not required |

| H₂S Yield | 70–85% | 90–95% (cumulative) |

Laboratory-Scale Acid-Mediated Synthesis

Aluminum Trichloride and Sodium Polysulfide Reaction

A demonstrated laboratory method involves reacting aluminum trichloride (AlCl₃) with sodium polysulfide (Na₂Sₓ). As shown in YouTube Experiment1 , this approach uses readily available materials:

-

Part A (AlCl₃ Solution):

-

Aluminum foil reacts with 30% hydrochloric acid (HCl) in an exothermic reaction:

-

The solution is filtered to remove impurities, yielding a clear AlCl₃ solution1.

-

-

Part B (Na₂Sₓ Solution):

-

Sodium hydroxide (NaOH) and sulfur (S₈) are heated in water to form sodium polysulfide:

-

The dark red solution indicates polysulfide formation1.

-

-

H₂S Generation:

-

Mixing Part A and Part B produces H₂S gas and a white precipitate (Al(OH)₃):

-

This method generates H₂S at ambient temperatures, ideal for small-scale experiments1.

-

Controlled-Release Strategies Using Heterosubstituted Disulfides

Diaminodisulfides and Dialkoxydisulfides

Recent advances in ACS Omega (2021) highlight pH-dependent H₂S release from diaminodisulfides (NSSN) and dialkoxydisulfides (OSSO) . These compounds react with thiols (e.g., cysteine) to release H₂S:

Table 2: H₂S Release Kinetics from Disulfides

| Compound | pH | Peak [H₂S] (μM) | Time to Peak (min) |

|---|---|---|---|

| NSSN-12 | 5.5 | 74 | 70 |

| NSSN-12 | 7.4 | 58 | 60 |

| OSSO-16 | 5.5 | 62 | 90 |

| OSSO-16 | 7.4 | 31 | 100 |

Acidic conditions accelerate H₂S release due to enhanced thiol protonation, which increases nucleophilicity. This method is particularly valuable in biomedical applications requiring localized H₂S delivery .

Analytical and Purification Techniques

Derivatization with Monobromobimane

Quantifying H₂S in biological matrices, as described in Nature (2017) , involves derivatizing H₂S with monobromobimane (MBB) at pH 8.5 . The reaction forms sulfide dibimane (SDB), detectable via HPLC-MS:

Optimal derivatization occurs within 60 minutes, achieving >90% yield. This method avoids H₂S volatilization and detects concentrations as low as 1 μM .

Chemical Reactions Analysis

Combustion Reactions

H₂S exhibits distinct combustion behavior depending on oxygen availability:

Redox Reactions

H₂S acts as both a reducing agent and sulfur source in redox processes:

Key Reactions

-

Claus Process (Industrial Sulfur Recovery):

Conditions: Catalytic alumina bed at 300–350°C . -

Reaction with Sulfur Dioxide:

Mechanism: Autocatalytic, driven by sulfur’s electrophilic nature . -

Metal Sulfide Formation:

Application: Corrosion in pipelines .

Acid-Base Behavior

H₂S is a weak diprotic acid in aqueous solutions:

| Equilibrium | pKa | Species Formed |

|---|---|---|

| 6.9 | Hydrosulfide ion (HS⁻) | |

| >12 | Negligible S²⁻ at pH < 10 |

Notes:

Decomposition and Isotope Exchange

-

Thermal Decomposition:

Conditions: >400°C; catalyzed by metal sulfides . -

Deuterium Exchange:

Application: Heavy water (D₂O) purification via distillation .

Toxicity Mechanisms

H₂S inhibits mitochondrial Complex IV (), inducing oxidative stress:

Industrial and Environmental Relevance

Scientific Research Applications

Hydrogen sulfide has numerous applications in scientific research:

Chemistry: It is used as a reagent in qualitative inorganic analysis to identify metal ions.

Biology: this compound is studied for its role as a signaling molecule in the body, influencing processes like inflammation and vasodilation.

Medicine: Research is ongoing into its potential therapeutic effects, including its use in treating conditions like hypertension and heart disease.

Industry: this compound is used in the production of sulfuric acid, in the vulcanization of rubber, and as a precursor to various sulfur compounds.

Mechanism of Action

Hydrogen sulfide exerts its effects through several mechanisms:

Molecular Targets: It interacts with various enzymes and proteins, modulating their activity. For example, it can inhibit cytochrome c oxidase in the mitochondrial electron transport chain.

Pathways Involved: this compound influences signaling pathways such as the nitric oxide pathway and the cyclic guanosine monophosphate (cGMP) pathway, affecting processes like vasodilation and neurotransmission.

Comparison with Similar Compounds

Chalcogen Hydrides: H2O, H2Se, and H2Te

Hydrogen sulfide belongs to the oxygen-family hydrides (chalcogens), sharing structural similarities with water (H2O), hydrogen selenide (H2Se), and hydrogen telluride (H2Te). Key differences lie in their physical properties and biological effects:

| Property | H2O | H2S | H2Se | H2Te |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 18.02 | 34.08 | 80.98 | 129.62 |

| Boiling Point (°C) | 100 | -60 | -41 | -2 |

| pKa | 15.74 | 7.0 | 3.89 | 2.6 |

| Toxicity (LC50, ppm) | Non-toxic | 713 | 1.5 | 0.01 |

- H2O: Unlike H2S, water is polar, forms strong hydrogen bonds, and serves as a universal solvent.

- H2Se and H2Te : These compounds exhibit stronger acidity and higher toxicity. H2Se is 475 times more toxic than H2S, while H2Te is lethal at trace concentrations due to its reactivity with metalloenzymes .

Other Sulfur-Containing Compounds

Methanethiol (CH3SH) and Dimethyl Sulfide (DMS)

Methanethiol and DMS are volatile organic sulfur compounds (VOSCs) produced via anaerobic methylation of H2S in environments like wastewater systems and sediments :

| Compound | Odor Threshold (ppm) | Major Sources | Toxicity (LC50, ppm) |

|---|---|---|---|

| H2S | 0.008 | Sewage, industrial processes | 713 |

| Methanethiol | 0.002 | Manure, decaying organic matter | 1,250 |

| DMS | 0.001 | Marine algae, microbial activity | 40,000 |

- Physiological Roles : H2S acts as a signaling molecule, whereas methanethiol and DMS are primarily byproducts of microbial metabolism. H2S at low concentrations (nM–μM) protects against myocardial necrosis, while methanethiol exacerbates oxidative stress in neurodegenerative diseases .

- Environmental Impact : Acidification (pH < 5.5) reduces H2S emissions but increases methanethiol release, complicating odor management in wastewater systems .

Thiosulfate (S2O3²⁻) and Ammonium Sulfide ((NH4)2S)

These inorganic sulfides are used as H2S donors in research:

- Thiosulfate : Releases H2S under acidic conditions. It is less toxic than gaseous H2S but induces pH-dependent cytotoxicity in cells .

- Ammonium Sulfide : Dissociates into H2S and NH3, with toxicity peaking at pH < 5.6. It is used to study H2S detoxification pathways in bacteria and mammals .

Gasotransmitters: NO and CO

H2S, NO, and CO share overlapping roles in vasodilation and anti-inflammatory responses but differ in synthesis and reactivity:

| Property | H2S | NO | CO |

|---|---|---|---|

| Synthesis Enzymes | CBS, CSE, 3-MST | Nitric oxide synthase (NOS) | Heme oxygenase (HO) |

| Half-life | Seconds–minutes | Seconds | Minutes–hours |

| Key Signaling Target | KATP channels, NF-κB | Soluble guanylate cyclase (sGC) | sGC, MAPK pathways |

- Synergistic Effects: H2S enhances NO bioavailability by scavenging peroxynitrite (ONOO⁻), a toxic NO derivative .

- Therapeutic Potential: Unlike NO and CO, H2S donors like NaHS and GYY4137 require precise dosing due to biphasic effects (protective at low doses, toxic at high doses) .

Biological Activity

Hydrogen sulfide (H₂S) has traditionally been recognized as a toxic gas; however, emerging research highlights its significant biological roles as a gasotransmitter involved in various physiological and pathological processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

Overview of this compound

This compound is a colorless gas with a characteristic odor of rotten eggs. It is produced endogenously in the body through enzymatic pathways involving cysteine metabolism, primarily by enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) . H₂S functions as a signaling molecule, influencing numerous biological processes including:

- Vasodilation

- Neurotransmission

- Inflammation modulation

- Cellular apoptosis

- Energy metabolism

H₂S exerts its biological effects through several mechanisms:

- Modulation of Mitochondrial Function : H₂S influences mitochondrial respiration by acting as an electron donor in the electron transport chain, impacting ATP production. At physiological concentrations, it enhances mitochondrial function; however, at higher concentrations, it can inhibit respiration by affecting heme-containing proteins .

- Regulation of Apoptosis : The concentration of H₂S is critical in determining its role in cell survival or apoptosis. Low levels promote cell survival and resistance to oxidative stress, while high levels can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of apoptotic proteins like Bcl-2 and Bax .

- Oxidative Stress Response : H₂S has a dual role in oxidative stress, mediating both cytotoxicity and protection against reactive oxygen species (ROS). It can enhance the activity of antioxidant enzymes while simultaneously participating in redox reactions that can lead to cellular damage at elevated concentrations .

1. Vasodilation

H₂S is known to induce vasodilation by activating potassium channels and promoting endothelial nitric oxide synthase (eNOS) activity. This effect contributes to the regulation of blood pressure and vascular tone.

2. Neurotransmission

In the nervous system, H₂S acts as a neuromodulator, influencing neurotransmitter release and neuronal excitability. Its role in neuroprotection has been linked to conditions such as stroke and neurodegenerative diseases .

3. Inflammation Modulation

H₂S exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation. This function is particularly relevant in conditions like sepsis and chronic inflammatory diseases .

Case Study 1: H₂S in Cancer Therapy

Recent studies have shown that H₂S can enhance the sensitivity of cancer cells to chemotherapy agents like cisplatin. In drug-resistant lung cancer cells, exogenous supplementation with H₂S increased the expression of apoptosis-related proteins, leading to enhanced cell death .

| Parameter | Control Group | H₂S Treatment Group |

|---|---|---|

| p53 Expression | Low | High |

| Caspase 3 Activity | Low | High |

| Apoptosis Rate (%) | 20% | 60% |

This table illustrates the impact of H₂S treatment on key apoptotic markers in cancer cells.

Case Study 2: H₂S in Cardioprotection

In models of ischemia-reperfusion injury, H₂S has been shown to protect cardiac tissues by reducing oxidative damage and improving recovery post-injury. The administration of H₂S donors significantly improved myocardial function compared to controls .

Q & A

Q. Basic: What are the key challenges in measuring hydrogen sulfide concentrations in experimental settings, and how can they be methodologically addressed?

This compound’s volatility, reactivity, and toxicity complicate accurate measurement. Key challenges include its tendency to bind to surfaces, react with other compounds, and fluctuate unpredictably in concentration. Safe handling requires continuous monitoring and adherence to protocols like OSHA’s Compressed Gases Standard (29 CFR 1910.101) . To mitigate interference, researchers should use inert materials for sampling equipment, employ real-time gas detectors (e.g., electrochemical sensors), and validate results with parallel methods like gas chromatography .

Q. Advanced: How can researchers optimize experimental designs to account for H₂S’s reactive nature and ensure reproducibility?

Reproducibility requires strict control of environmental factors (e.g., temperature, pH) and standardized protocols for gas delivery systems. For example, factorial design (e.g., two-level factorial via Design Expert software) can isolate variables like agitation speed and hydraulic retention time, which significantly affect sulfide removal in biological systems . Pre-experiment calibration of sensors and inclusion of negative controls (e.g., inert gas blanks) are critical. Statistical validation using error analysis (e.g., ±1.68% error in adsorption experiments ) and replication across multiple trials enhance reliability .

Q. Basic: What methodologies are recommended for conducting systematic literature reviews on H₂S emissions or health impacts?

Use Boolean search terms (e.g., allintitle: H2S OR "this compound" AND concentration OR emission) across databases like PubMed and Web of Science. Filter results by excluding reviews and non-English studies (acknowledging this as a limitation). Catalog data into categories (e.g., emission sources, concentration ranges) and apply meta-analysis tools to identify trends, as demonstrated in a 2014 study aggregating 217 articles .

Q. Advanced: How can conflicting data on H₂S emission sources or toxicity thresholds be resolved in meta-analyses?

Apply sensitivity analysis to weigh studies by sample size, detection limits, and methodological rigor. For instance, discrepancies in reported odor thresholds (e.g., 0.1 µg/L in petrochemical wastewater vs. higher values in natural gas ) may arise from differing detection techniques. Cross-reference with toxicological profiles (e.g., ATSDR, 2016 ) and use multivariate regression to account for environmental covariates like humidity or coexisting pollutants .

Q. Basic: What factors most influence H₂S removal efficiency in biological wastewater treatment systems?

Critical factors include the wastewater-to-activated sludge (WW/AS) ratio, agitation intensity, and temperature. A factorial analysis ranked these as agitation > WW/AS ratio > system type > temperature > hydraulic retention time (HRT). For example, increasing agitation from 0 to 150 rpm improved sulfide removal by 15% in acclimatized sludge systems .

Q. Advanced: How do interaction effects between variables (e.g., temperature × WW/AS ratio) impact H₂S removal kinetics?

Nonlinear interactions can dominate removal efficiency. For instance, a temperature*WW/AS ratio interaction explained 22% of variance in sulfide removal in a fractional factorial design. Advanced modeling (e.g., response surface methodology) or computational tools like MATLAB’s CAILD model can optimize these parameters by simulating ionic interactions and reaction equilibria .

Q. Basic: What thermodynamic models are commonly used to predict H₂S solubility in alkanolamine solutions?

The electrolyte Cubic Plus Association (eCPA) equation of state, based on Soave–Redlich–Kwong (SRK) principles, is widely applied. It accounts for ionic interactions, association forces, and non-ideal behavior in aqueous MDEA/MEA/DEA solutions, validated across 298–413 K and 0.0013–5840 kPa .

Q. Advanced: How can experimental H₂S solubility data be integrated with PC-SAFT or eCPA models to improve predictive accuracy?

Parameterize models using experimental loading data (e.g., acid gas partial pressures) and optimize binary interaction coefficients via regression. For example, Shirazi et al. (2020) achieved <5% deviation from experimental solubility by refining PC-SAFT parameters for ionic strength and Born term contributions . Cross-validation with high-pressure autoclave experiments is recommended.

Q. Basic: What safety protocols are essential for handling H₂S in laboratory settings?

Key protocols include:

- Use of fume hoods and continuous gas monitors.

- Prohibition of eating/drinking in labs .

- Emergency training on OSHA’s H₂S exposure limits (10 ppm 8-hour TWA).

- Decontamination procedures for equipment and clothing .

Q. Advanced: How can researchers design toxicity studies to address gaps in H₂S’s health risk profiles?

Prioritize ATSDR-identified data needs, such as chronic low-dose exposure effects. Use in vitro models (e.g., human lung epithelial cells) with controlled H₂S delivery systems. Combine transcriptomic analysis (e.g., RNA-seq) with traditional biomarkers (e.g., plasma sulfide levels) to elucidate mechanisms .

Properties

IUPAC Name |

sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2S/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSOTUBLDIXVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2S | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydrogen sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydrogen_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33410-62-7, Array | |

| Record name | Hydrogen sulfide (H2S), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33410-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4024149 | |

| Record name | Hydrogen sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrogen sulfide appears as a colorless gas having a strong odor of rotten eggs. Boiling point -60.2 °C. Shipped as a liquid confined under its own vapor pressure. Density (liquid) 8.3 lb / gal. Contact with the unconfined liquid can cause frostbite by evaporative cooling. Gas is very toxic by inhalation. Fatigues the sense of smell which cannot be counted on to warn of the continued presence of the gas. Prolonged exposure of closed containers to heat may result in their violent rupturing and rocketing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 0.1 ppm Source/use/other hazard: Disinfectant lubricant/oils; interm for HC manufacture; deadens sense of smell., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a strong odor of rotten eggs; Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S; Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR OF ROTTEN EGGS., Flammable, poisonous, colorless gas with a strong odor of rotten eggs., Colorless gas with a strong odor of rotten eggs. [Note: Sense of smell becomes rapidly fatigued & can NOT be relied upon to warn of the continuous presence of H2S. Shipped as a liquefied compressed gas.] | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen sulfide (H2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/22 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydrogen sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-76.59 °F at 760 mmHg (EPA, 1998), -60.33 °C, -60 °C, -76.59 °F, -77 °F | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

500 °F, Flammable gas, NA (Gas) | |

| Record name | Hydrogen sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/22 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.4 % (NIOSH, 2023), 1 g dissolves in 94.3 ml absolute alcohol at 20 °C; 1 g dissolves in 48.5 mL ether at 20 °C, In water, 3980 mg/L at 20 °C, Soluble in glycerol, gasoline, kerosene, carbon disulfide, crude oil., Soluble in certain polar organic solvents, notably methanol, acetone, propylene carbonate, sulfolane, tributyl phosphate, various glycols, and glycol ethers. N-Methylpyrrolidine dissolves 49 ml/g at 20 °C at atmospheric pressure., 3.74 mg/mL at 21 °C, Solubility in water, g/100ml at 20 °C: 0.5, 0.4% | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.916 at -76 °F (EPA, 1998) - Less dense than water; will float, 1.5392 g/L at 0 °C at 760 mm Hg; Gas: 1.19 (Air = 1.00), Relative density (water = 1): 0.92, 0.916@76 °F, 1.19(relative gas density) | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.19 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.189 (Air = 1), Relative vapor density (air = 1): 1.19, 1.09 | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

15200 mmHg at 77.9 °F (EPA, 1998), Vapor pressure = 1.56X10+4 mm Hg at 25 °C /from experimentally-derived coefficients, 1.36X10+4 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1880, 17.6 atm | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas [Shipped as a liquefied compressed gas]. | |

CAS No. |

7783-06-4, 7704-34-9, 37331-50-3 | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydrogen sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur, precipitated [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrogen sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037331503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sulfur | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrogen sulfide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/hydrogen-sulfide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydrogen sulfide (H2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrogen sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROGEN SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY9FVM7NSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MX12B128.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-121.9 °F (EPA, 1998), -85.49 °C, -85 °C, -121.88 °F, -122 °F | |

| Record name | HYDROGEN SULFIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3625 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROGEN SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/576 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydrogen sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROGEN SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HYDROGEN SULFIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/652 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hydrogen sulfide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0337.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.